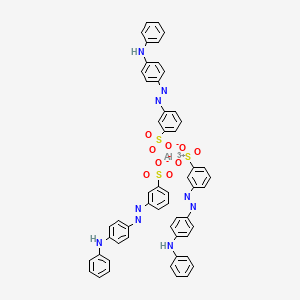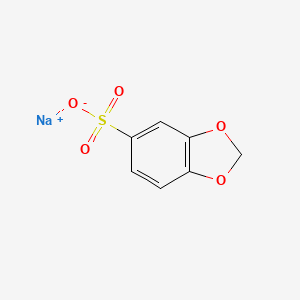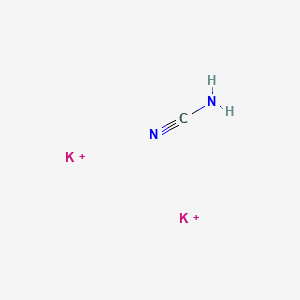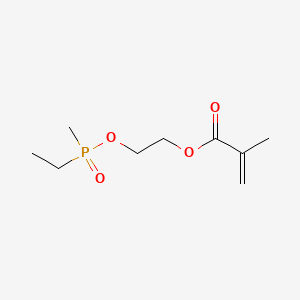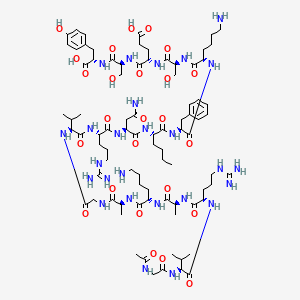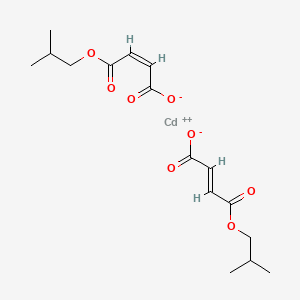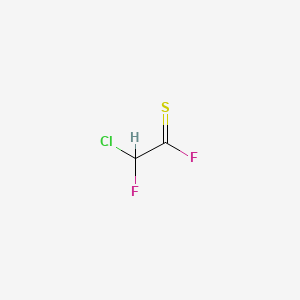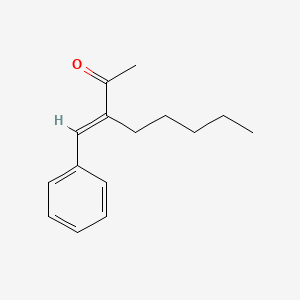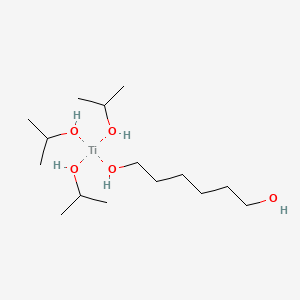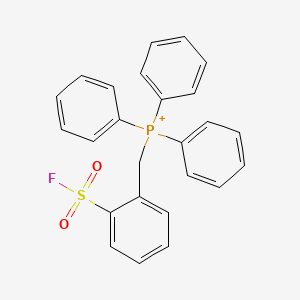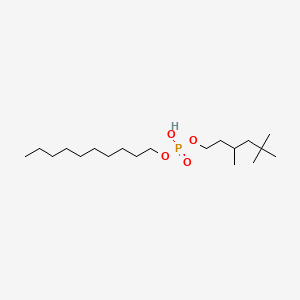
Decyl 3,5,5-trimethylhexyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl 3,5,5-trimethylhexyl hydrogen phosphate: is an organic compound with the molecular formula C19H41O4P and a molecular weight of 364.5 g/mol . It is a phosphoric acid ester, specifically a hydrogen phosphate ester, which means it contains a phosphate group bonded to an organic moiety. This compound is known for its surfactant properties and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decyl 3,5,5-trimethylhexyl hydrogen phosphate typically involves the esterification of phosphoric acid with decyl alcohol and 3,5,5-trimethylhexanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts may be used to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: Decyl 3,5,5-trimethylhexyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The hydrogen atom in the phosphate group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphine derivatives.
Substitution: Alkyl or aryl phosphate esters.
Scientific Research Applications
Chemistry: In chemistry, decyl 3,5,5-trimethylhexyl hydrogen phosphate is used as a surfactant in various reactions to enhance the solubility of reactants and products. It is also employed in the synthesis of other organic compounds .
Biology: In biological research, this compound is used to study the effects of surfactants on cell membranes and protein interactions. It is also utilized in the formulation of biological buffers and reagents .
Medicine: In the medical field, this compound is investigated for its potential use in drug delivery systems. Its surfactant properties can help in the formulation of stable emulsions and liposomes for targeted drug delivery .
Industry: Industrially, this compound is used in the formulation of detergents, emulsifiers, and dispersants. It is also employed in the production of personal care products, such as shampoos and lotions, due to its ability to enhance the texture and stability of formulations .
Mechanism of Action
The mechanism of action of decyl 3,5,5-trimethylhexyl hydrogen phosphate primarily involves its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning at the interface and forming micelles. This action facilitates the mixing of otherwise immiscible substances and enhances the solubility of hydrophobic compounds .
Molecular Targets and Pathways:
Cell Membranes: The compound interacts with lipid bilayers, altering membrane fluidity and permeability.
Comparison with Similar Compounds
- Decyl phosphate
- 3,5,5-trimethylhexyl phosphate
- Dodecyl phosphate
Comparison: Decyl 3,5,5-trimethylhexyl hydrogen phosphate is unique due to the presence of both decyl and 3,5,5-trimethylhexyl groups. This dual alkyl chain structure imparts distinct surfactant properties, making it more effective in reducing surface tension and enhancing solubility compared to similar compounds with only one alkyl chain .
Properties
CAS No. |
85006-33-3 |
|---|---|
Molecular Formula |
C19H41O4P |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
decyl 3,5,5-trimethylhexyl hydrogen phosphate |
InChI |
InChI=1S/C19H41O4P/c1-6-7-8-9-10-11-12-13-15-22-24(20,21)23-16-14-18(2)17-19(3,4)5/h18H,6-17H2,1-5H3,(H,20,21) |
InChI Key |
HHMIRQAPOPSMHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOP(=O)(O)OCCC(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




